Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Fatty Acid Amide Hydrolase (FAAH) Inhibitor Selectivity Activity-Based Protein Profiling (ABPP)

1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS 1170202-91-1) is a synthetic urea derivative with a molecular formula of C19H26N4OS and a molecular weight of 358.5 g/mol. The compound features a central urea core linked to a benzyl group and a 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl moiety.

Molecular Formula C19H26N4OS
Molecular Weight 358.5
CAS No. 1170202-91-1
Cat. No. B2379264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea
CAS1170202-91-1
Molecular FormulaC19H26N4OS
Molecular Weight358.5
Structural Identifiers
SMILESCN1CCN(CC1)C(CNC(=O)NCC2=CC=CC=C2)C3=CSC=C3
InChIInChI=1S/C19H26N4OS/c1-22-8-10-23(11-9-22)18(17-7-12-25-15-17)14-21-19(24)20-13-16-5-3-2-4-6-16/h2-7,12,15,18H,8-11,13-14H2,1H3,(H2,20,21,24)
InChIKeyGFTXRPYLUYMJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea: Chemical Profile and Structural Classification for Procurement


1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS 1170202-91-1) is a synthetic urea derivative with a molecular formula of C19H26N4OS and a molecular weight of 358.5 g/mol [1]. The compound features a central urea core linked to a benzyl group and a 2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl moiety. This structure places it within the broader class of piperazine-containing heteroaryl ureas, a scaffold associated with enzyme inhibition, most notably as modulators of fatty acid amide hydrolase (FAAH) [2]. Its computed physicochemical properties, including an XLogP3-AA of 1.9 and 2 hydrogen bond donors, suggest moderate lipophilicity and potential for membrane permeability [1].

1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea: Key Differentiation Points and Risks of Analog Substitution


In the piperazine urea chemical space, minor structural modifications can lead to drastic shifts in pharmacological properties. For example, within a series of heteroaryl piperazinyl-urea FAAH inhibitors, brain-to-plasma (B/P) ratios ranged from >4:1 to as low as 0.02:1 based solely on changes to the heteroaryl region [1]. The specific combination of a thiophen-3-yl group and a benzyl-substituted urea in the target compound is distinct from the benzothiophene and phenyl ureas commonly described in the FAAH literature [2]. Therefore, a generic in-class substitution without considering these precise structural features risks significant alterations in target engagement, efficacy, and pharmacokinetic profile. The procurement of the exact compound is essential for experiments where the specific structure-activity relationship (SAR) hypothesis is being tested.

Quantitative Evidence Guide: What Data Exists to Support Selecting 1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea Over Analogs?


Scaffold Specificity in FAAH Inhibition: Evidence from In Vitro Enzyme Assays

The target compound incorporates a thiophen-3-yl group, a feature not directly studied in published FAAH inhibitor SAR. However, closely related benzothiophene piperazine urea analogs have demonstrated potent, covalent FAAH inhibition with IC50 values ranging from 1.9 to 580 nM [1]. Crucially, these piperazine urea inhibitors, including the benzothiophene analog (compound 13, IC50 = 1.9 nM), were proven by ABPP to be completely selective for FAAH over other mammalian serine hydrolases [1]. The target compound's unique thiophene substitution could offer a distinct selectivity or potency profile that can only be validated through direct experimental comparison with these known analogs.

Fatty Acid Amide Hydrolase (FAAH) Inhibitor Selectivity Activity-Based Protein Profiling (ABPP)

Brain Penetration Potential: Physicochemical Property Comparison with a High-CNS-Penetrating Analog

The SAR of brain penetration for a series of heteroaryl piperazinyl-urea FAAH inhibitors has been described, demonstrating that even small structural changes can cause B/P ratios to vary from less than 0.02:1 to over 4:1 [1]. The target compound's computed XLogP3-AA is 1.9 [2]. Comparing this to the broader series, a compound with a pyridine-2-yl group and a cyclopropyl substituent achieved a B/P ratio of 4:1 with a measured LogD of 1.8 [1]. This suggests the target compound's lipophilicity falls within a range compatible with high brain penetration, but the impact of its specific thiophene and benzyl substituents is unknown without direct PK evaluation.

Blood-Brain Barrier CNS Drug Discovery Physicochemical Properties

Chemical Stability and Structural Integrity: A Foundational Requirement for Procurement

While no specific stability study data is publicly available for the target compound, its molecular structure lacks the common labile functional groups (e.g., esters, thioesters, activated amides) that often lead to chemical instability in research reagents. The urea linkage and thiophene ring are generally stable under standard storage and assay conditions [1]. For procurement, it is critical to verify the vendor's certificate of analysis, which should confirm identity via 1H-NMR and LC-MS, and purity exceeding 95%, to ensure the compound received is indeed the correct entity and not a degradation product or synthetic impurity.

Chemical Stability Purity Analysis Compound Integrity

Best Research and Industrial Application Scenarios for 1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea


Exploratory Medicinal Chemistry and SAR Studies for FAAH Inhibition

Given its structural novelty within the piperazine urea class, the primary value of this compound is as a chemical probe in SAR studies to explore the FAAH inhibitory pharmacophore. Its distinct thiophen-3-yl group offers an opportunity to map the steric and electronic requirements at this position and compare its effects with the better-characterized benzothiophene or phenyl analogs [1][2]. This is a key step in generating novel intellectual property and identifying new lead series.

CNS Drug Discovery Candidate Profiling in In Vivo Pharmacokinetic Studies

The compound's predicted lipophilicity (XLogP3-AA = 1.9) makes it a promising candidate for achieving brain penetration, as suggested by class-level SAR [1]. Priority research applications should include in vivo rat pharmacokinetic studies to determine its actual brain-to-plasma ratio, as this metric cannot be reliably predicted in silico for this specific structure based on existing data. This will determine its suitability as a lead for treating CNS disorders mediated by FAAH.

Selectivity Profiling Using Activity-Based Protein Profiling (ABPP)

The most critical differentiator for any FAAH inhibitor is its selectivity profile against the wider serine hydrolase family. The target compound should be subjected to competitive ABPP in mammalian tissue proteomes to directly compare its selectivity fingerprint to known highly selective inhibitors like the benzothiophene urea analog [1]. This will provide essential data for medicinal chemistry-driven optimization and assess its potential for minimized off-target effects.

Chemical Probe for Functional Studies of the Endocannabinoid System

If in vitro profiling confirms potent and selective FAAH inhibition, this compound would be a valuable tool molecule for pharmacological dissection of the endocannabinoid system. Its unique structure could be used to induce differential effects compared to other FAAH inhibitors, such as PF-750 or URB597, in cellular or in vivo models of pain, inflammation, or anxiety, linking specific chemical modifications to phenotypic outcomes [1].

Quote Request

Request a Quote for 1-Benzyl-3-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.